molecular formula C40H56O B13826796 cis-Rubixanthin CAS No. 79-75-4

cis-Rubixanthin

Cat. No.: B13826796
CAS No.: 79-75-4
M. Wt: 552.9 g/mol
InChI Key: ABTRFGSPYXCGMR-HNNISBQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Rubixanthin: is a naturally occurring carotenoid pigment found in various fruits and flowers. It belongs to the xanthophyll family, which are oxygen-containing carotenoids. This compound is known for its vibrant red-orange color and is often used as a natural colorant in food and cosmetics. Carotenoids like this compound play essential roles in photosynthesis and protection against photooxidative damage in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Rubixanthin typically involves the isomerization of all-trans-Rubixanthin. This process can be achieved through exposure to light or heat, which facilitates the conversion of the trans isomer to the cis form. The reaction conditions often include the use of solvents like hexane or acetone and may require catalysts to enhance the isomerization process .

Industrial Production Methods

Industrial production of this compound is generally carried out through the extraction of natural sources such as rose hips, tomatoes, and certain flowers. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Advances in metabolic engineering have also enabled the production of this compound in microbial hosts like Escherichia coli and Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions

cis-Rubixanthin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, which can convert this compound to less oxidized forms.

    Isomerization: The conversion between cis and trans forms under the influence of light or heat.

    Substitution: Reactions where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced forms, and isomerized products. For example, oxidation can lead to the formation of epoxides, while reduction can yield more saturated carotenoids .

Scientific Research Applications

cis-Rubixanthin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of carotenoids under different chemical conditions.

    Biology: Investigated for its role in photosynthesis and protection against oxidative stress in plants.

    Medicine: Explored for its potential antioxidant properties and its role in preventing diseases related to oxidative stress.

    Industry: Utilized as a natural colorant in food, cosmetics, and pharmaceuticals

Mechanism of Action

The mechanism of action of cis-Rubixanthin involves its ability to quench singlet oxygen and other reactive oxygen species, thereby protecting cells from oxidative damage. This antioxidant activity is attributed to its conjugated double-bond system, which allows it to absorb and dissipate excess energy. In plants, this compound is involved in the xanthophyll cycle, which helps in dissipating excess light energy as heat .

Comparison with Similar Compounds

cis-Rubixanthin is similar to other carotenoids such as:

    β-Carotene: Known for its role as a precursor to vitamin A.

    Lutein: Important for eye health and found in high concentrations in the retina.

    Zeaxanthin: Also crucial for eye health and often found alongside lutein in the retina.

What sets this compound apart is its unique cis configuration, which imparts different chemical and physical properties compared to its trans counterpart and other carotenoids. This configuration affects its absorption spectra, stability, and reactivity .

Properties

CAS No.

79-75-4

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

IUPAC Name

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+

InChI Key

ABTRFGSPYXCGMR-HNNISBQLSA-N

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.